

An In-Depth Technical Guide to the Spectroscopic Analysis of Disperse Red 59

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Compound of Interest

Compound Name: Disperse Red 59

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Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of **Disperse Red 59** (C.I. 60756), an anthraquinone-based dye critical to the textile industry.[1][2] Aimed at researchers, scientists, and quality control professionals, this document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal identification, characterization, and quantification of this analyte. The methodologies presented herein are grounded in established analytical principles, offering robust and reproducible protocols. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Chemical and Physical Profile of Disperse Red 59

Disperse Red 59, chemically identified as 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione, is a synthetic organic colorant with the molecular formula $C_{17}H_{15}NO_5$ and a molecular weight of approximately 313.30 g/mol.[2][3][4] Its molecular structure is centered around an anthraquinone core, which is functionalized with amino, hydroxy, and methoxyethoxy groups.[2] These functional groups are the primary determinants of its chromophoric properties and its affinity for hydrophobic fibers like polyester.[2]

As a disperse dye, it exhibits low solubility in water but is soluble in various organic solvents, a characteristic that is fundamental to its application in dyeing processes.[2] The compound typically appears as a deep red powder.[2] A thorough understanding of its spectroscopic profile is essential for quality assurance, regulatory compliance, and research and development in the fields of textile chemistry and material science.

Table 1: Chemical and Physical Properties of **Disperse Red 59**

Property	Value	Source(s)
IUPAC Name	1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione	[3]
CAS Number	17869-10-2	[1][3]
Molecular Formula	C ₁₇ H ₁₅ NO ₅	[2][3][4]
Molecular Weight	313.30 g/mol	[2][3]
Appearance	Deep red powder	[2]
Solubility	Low in water; soluble in organic solvents like methanol and DMSO.[2]	[2]
Chemical Class	Anthraquinone Dye	[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantifying Color and Electronic Transitions

UV-Vis spectroscopy is a cornerstone technique for the analysis of dyes, as it directly probes the electronic transitions that give rise to color.[5] For **Disperse Red 59**, this method is invaluable for determining its concentration in solution and characterizing its chromophoric system.

Theoretical Basis and Rationale

The color of **Disperse Red 59** is a consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption promotes electrons from a lower energy molecular orbital (π) to a higher energy one (π^*). *The extensive conjugation within the anthraquinone core, coupled with the electron-donating effects of the amino and hydroxy groups, lowers the energy gap for this $\pi \rightarrow \pi^*$ transition, shifting the maximum absorption wavelength (λ_{max}) into the visible range.* The intensity of this absorption is directly proportional to the dye's concentration, a relationship described by the Beer-Lambert Law.

Experimental Protocol

Objective: To determine the λ_{max} and quantify the concentration of **Disperse Red 59** in a given solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer with a scanning range of 200-800 nm is required.^[6]

Materials:

- **Disperse Red 59** standard
- Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)

Procedure:

- **Solvent Selection:** Choose a solvent in which **Disperse Red 59** is readily soluble and that is transparent in the analytical wavelength range.^[5] Methanol or ethanol are common choices.
- **Preparation of Stock Solution:** Accurately weigh a precise amount of **Disperse Red 59** and dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known concentration.
- **Preparation of Standard Solutions:** Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

- Spectrophotometer Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself. [7]
- Spectral Acquisition: Record the absorption spectrum of each standard solution from 200 to 800 nm.
- Data Analysis: Identify the λ_{max} from the spectrum of the most concentrated standard. Construct a calibration curve by plotting the absorbance at λ_{max} against the concentration of the standard solutions.

Data Interpretation

The UV-Vis spectrum of **Disperse Red 59** is expected to exhibit a strong absorption band in the visible region, characteristic of its red color. While specific literature values for **Disperse Red 59** are not abundant, analogous red anthraquinone and azo dyes show λ_{max} values typically in the range of 450-550 nm.[5] The exact λ_{max} will be influenced by the solvent used (solvatochromism). The calibration curve should be linear, and its equation can be used to determine the concentration of unknown samples of **Disperse Red 59**.

Table 2: Expected UV-Vis Spectral Data for **Disperse Red 59**

Parameter	Expected Value/Characteristic	Rationale
λ_{max} (Visible)	~450 - 550 nm	Corresponds to the $\pi \rightarrow \pi^*$ electronic transition within the conjugated anthraquinone system, resulting in the absorption of green-blue light and the perception of red color. [5][7]
Molar Absorptivity (ϵ)	High	The extensive chromophore leads to a high probability of light absorption, resulting in a high molar absorptivity value.

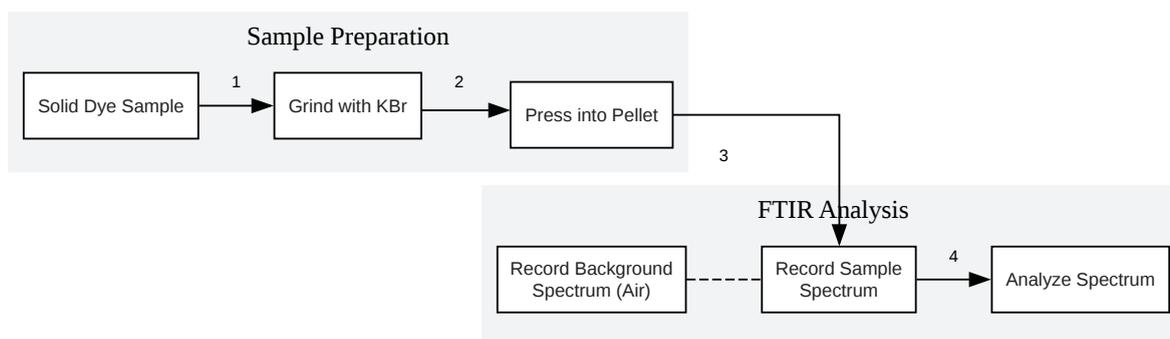
Fourier-Transform Infrared (FTIR) Spectroscopy: Elucidating Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [8] For **Disperse Red 59**, FTIR provides a unique spectral fingerprint, confirming the presence of its key structural features.

Causality of Experimental Choice

The rationale for using FTIR is to obtain a rapid and non-destructive confirmation of the dye's chemical identity. Each functional group (e.g., N-H, O-H, C=O, C-O, aromatic C-H) vibrates at a characteristic frequency. By analyzing the absorption bands in the FTIR spectrum, we can verify that the synthesized or procured material possesses the expected chemical architecture of **Disperse Red 59**.

Experimental Workflow



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Caption: Workflow for FTIR analysis using the KBr pellet method.

Detailed Protocol (KBr Pellet Method)

- **Sample Preparation:** Dry a small amount (1-2 mg) of the **Disperse Red 59** sample to remove any moisture. Finely grind the dye with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- **Pellet Formation:** Transfer the ground mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- **Background Spectrum:** Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- **Sample Spectrum:** Place the KBr pellet containing the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
- **Data Interpretation:** Identify the characteristic absorption peaks and assign them to their corresponding functional groups.

Spectral Interpretation

The FTIR spectrum of **Disperse Red 59** will display a series of absorption bands that confirm its molecular structure.

Table 3: Expected Characteristic FTIR Peaks for **Disperse Red 59**

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
3500 - 3300	N-H Stretch	Amino group (-NH ₂)
3400 - 3200	O-H Stretch	Hydroxyl group (-OH)
3100 - 3000	C-H Stretch	Aromatic C-H
2950 - 2850	C-H Stretch	Aliphatic C-H (from methoxyethoxy group)
1670 - 1630	C=O Stretch	Carbonyl groups of the anthraquinone core
1620 - 1580	N-H Bend	Amino group (-NH ₂)
1590 - 1450	C=C Stretch	Aromatic ring stretching
1250 - 1000	C-O Stretch	Ether linkage (methoxyethoxy group)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.^[9] For **Disperse Red 59**, NMR analysis provides definitive evidence of the connectivity of atoms and the overall molecular framework.

Rationale for NMR Analysis

While UV-Vis and FTIR confirm color and functional groups, NMR provides a complete structural map. ¹H NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon atoms. Together, they allow for an unambiguous assignment of the entire molecular structure.

Experimental Protocol

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the structure of **Disperse Red 59**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

- **Disperse Red 59** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 ; or Dimethyl sulfoxide-d₆, DMSO-d_6)
- NMR tubes

Procedure:

- **Sample Preparation:** Dissolve an appropriate amount (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) of **Disperse Red 59** in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical; the dye must be sufficiently soluble.
- **^1H NMR Acquisition:** Place the sample in the NMR spectrometer. Acquire the ^1H NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.
- **^{13}C NMR Acquisition:** Following ^1H NMR, acquire the ^{13}C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required.
- **Data Processing and Interpretation:** Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration (for ^1H), and multiplicity of the signals to assign them to specific atoms in the molecule.

Predicted Spectral Data and Interpretation

^1H NMR: The proton spectrum will show distinct signals for the aromatic protons on the anthraquinone core, the protons of the methoxyethoxy side chain, and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing carbonyl groups and electron-donating amino and hydroxyl groups.

^{13}C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons of the anthraquinone will appear far downfield (typically >180 ppm). The aromatic carbons and the carbons of the side chain will have characteristic chemical shifts.

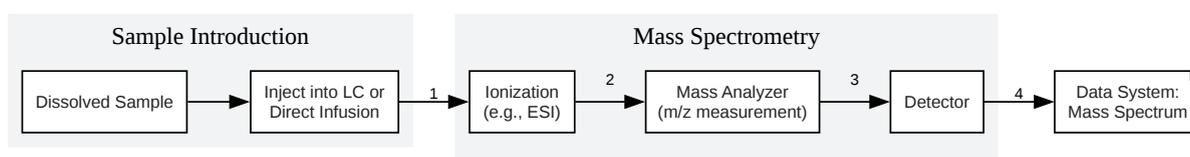
Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[10] It is the definitive method for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Rationale and Application

The primary purpose of using MS for **Disperse Red 59** analysis is to confirm its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation.

Experimental Workflow



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Caption: Generalized workflow for Mass Spectrometry analysis.

Detailed Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common approach for the analysis of dyes, as the LC system can separate the dye from impurities before it enters the mass

spectrometer.[\[11\]](#)[\[12\]](#)

- **Sample Preparation:** Dissolve the **Disperse Red 59** sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
- **LC Separation:** Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program is often used to separate the analyte from any related substances.
- **Ionization:** The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
- **Mass Analysis:** The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A full scan experiment is performed to detect the molecular ion.
- **Data Interpretation:** The resulting mass spectrum will show a peak corresponding to the ionized **Disperse Red 59** molecule. In positive ion mode, this will likely be the protonated molecule $[M+H]^+$.

Data Interpretation

Given the molecular formula $C_{17}H_{15}NO_5$, the exact mass of **Disperse Red 59** is 313.0950 Da.
[\[3\]](#)

- **Expected Ion:** In positive mode ESI-MS, the primary ion observed would be $[M+H]^+$ at an m/z of approximately 314.1023.[\[13\]](#)
- **Other Adducts:** It is also common to observe other adducts, such as the sodium adduct $[M+Na]^+$ at m/z 336.0842 or the potassium adduct $[M+K]^+$ at m/z 352.0582.[\[13\]](#)
- **High-Resolution Data:** HRMS data would confirm the elemental composition by matching the measured accurate mass to the theoretical mass within a few parts per million (ppm).

Conclusion

The spectroscopic analysis of **Disperse Red 59** requires a multi-technique approach for comprehensive characterization. UV-Vis spectroscopy provides essential quantitative data and

insight into its color properties. FTIR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups. NMR spectroscopy delivers an unambiguous determination of the molecular structure. Finally, mass spectrometry confirms the molecular weight and elemental composition with high certainty. The integrated application of these techniques, guided by the protocols and interpretive principles outlined in this guide, provides a robust framework for the quality control, research, and development related to **Disperse Red 59**.

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